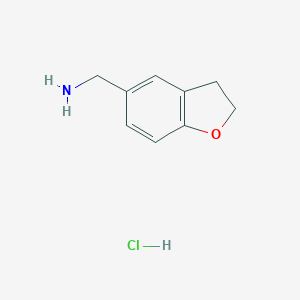

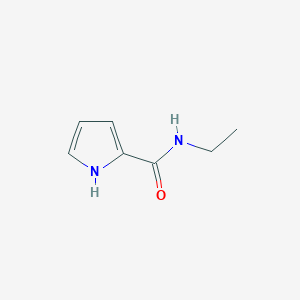

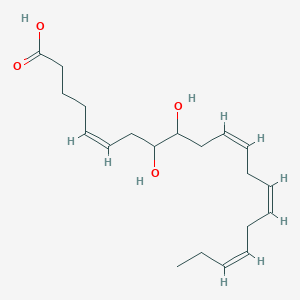

![molecular formula C7H4F6N2O4S2 B131147 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridin CAS No. 145100-50-1](/img/structure/B131147.png)

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridin

Übersicht

Beschreibung

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is a compound that can be associated with the field of sulfur-nitrogen chemistry, particularly involving the (trifluoromethylsulfonyl) group. This functional group is known for its electron-withdrawing properties and its ability to participate in various chemical reactions, especially those involving the transfer of the sulfonyl group .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a sodium salt of a pyridine derivative with trifluoromethylsulfonyl chloride. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is prepared from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This method could potentially be adapted for the synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bis(trifluoromethylsulfonyl)amine derivatives has been studied, revealing insights into the electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur. This delocalization results in a shortening of the S-N bond upon deprotonation, as observed in the structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . The conformational landscapes of similar ions, such as bis(trifluoromethanesulfonyl)amide, have been investigated using techniques like Raman spectroscopy and molecular dynamics, confirming the existence of stable isomers and the flexible nature of these molecules .

Chemical Reactions Analysis

Compounds containing the (trifluoromethylsulfonyl) group are reactive and can participate in various chemical transformations. For example, TFOP has been used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to synthesize ketones, such as benzophenones, in high yield. This acylation procedure has been applied to the synthesis of 2-acylthiophenes, which are challenging to prepare satisfactorily by classical methods . The reactivity of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine could be explored in similar acylation reactions or other chemical processes that leverage the reactivity of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trifluoromethylsulfonyl) derivatives are influenced by the strong electron-withdrawing nature of the trifluoromethylsulfonyl groups. These properties include high gas-phase acidity, as evidenced by the structures of bis((trifluoromethyl)sulfonyl)amine and its anion in magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate . The electron-withdrawing effect also impacts the reduction potentials of related compounds, as seen in the high reduction potential of a charge-transfer complex involving a pyridinium derivative with trifluoromethanesulfonate groups . These properties are crucial for understanding the behavior of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in various environments and its potential applications in chemical synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Perovskit-Solarzellen

Diese Verbindung wird als Additiv bei der Herstellung von Perovskit-Solarzellen verwendet. Sie trägt zur Defektpassivierung und Kristallkontrolle von Perovskitfilmen bei, die Voraussetzungen für Hochleistungs- und stabile Perovskit-Solarzellen sind . Die Sulfonylgruppe und der Pyridinstickstoff passivieren synergistisch tiefe Fallen, während Trifluormethyl die Verdampfung organischer Kationen hemmt und die Hydrophobie des Perovskitfilms verbessert .

Umsetzung von Lithiumenolaten zu Vinyltriflaten 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridin ist ein reaktives Mittel, das zur Umsetzung von Lithiumenolaten von Ketonen zu Vinyltriflaten verwendet wird . Diese Reaktion ist in der organischen Synthese wichtig, da Vinyltriflate vielseitige Zwischenprodukte bei verschiedenen Umwandlungen sind.

Synthese von Aryltriflaten

Diese Verbindung wird auch als Zwischenprodukt bei der Synthese von Aryltriflaten verwendet . Aryltriflate sind wertvolle Verbindungen in der organischen Chemie aufgrund ihrer Reaktivität und Vielseitigkeit.

Synthese von Vinyltriflaten

Zusätzlich zur Umsetzung von Lithiumenolaten wird diese Verbindung auch bei der Synthese von Vinyltriflaten verwendet . Vinyltriflate sind in verschiedenen organischen Reaktionen nützlich, da sie Palladium-katalysierte Kreuzkupplungsreaktionen eingehen können.

Totalsynthese von Alkaloiden

Diese Verbindung wurde bei der Totalsynthese von Alkaloiden wie (-)-Porantheridin verwendet . Alkaloide sind eine Klasse natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten.

Trans-Decahydrochinolin-Alkaloidsynthese

Es wird auch bei der Synthese des Trans-Decahydrochinolin-Alkaloids (+)-219A verwendet . Decahydrochinolin-Alkaloide sind eine Klasse von Alkaloiden, die eine Vielzahl von biologischen Aktivitäten gezeigt haben.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide, is lithium enolates of ketones . These are intermediates in various organic reactions and play a crucial role in the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a reactive agent that converts lithium enolates of ketones into vinyl triflates . The trifluoromethylsulfonyl groups in the compound interact with the lithium enolates, facilitating the conversion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of lithium enolates of ketones to vinyl triflates . This process is a key step in many organic synthesis reactions, including the total synthesis of certain alkaloids .

Pharmacokinetics

It’s important to note that the compound hydrolyzes in water , which could impact its stability and reactivity in aqueous environments.

Result of Action

The result of the action of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is the formation of vinyl triflates from lithium enolates of ketones . Vinyl triflates are versatile intermediates in organic synthesis, used in various coupling reactions and in the synthesis of complex organic molecules .

Action Environment

The action of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is influenced by environmental factors such as moisture. The compound is sensitive to moisture and should be stored in a cool, dry place . It’s also worth noting that the compound’s reactivity may be influenced by the presence of other substances in the reaction environment .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-pyridin-2-yl-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2O4S2/c8-6(9,10)20(16,17)15(5-3-1-2-4-14-5)21(18,19)7(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLQEJHUQKKSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336503 | |

| Record name | 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145100-50-1 | |

| Record name | 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine [Triflating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in organic synthesis?

A1: 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine serves as a potent triflating agent in organic synthesis []. It effectively converts ketones into their corresponding vinyl triflates by reacting with either thermodynamic or kinetic enolates generated through deprotonation. This reagent also facilitates the formation of aryl triflates. []

Q2: How is 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine synthesized?

A2: The synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine involves the reaction of 2-aminopyridine with triflic anhydride in the presence of pyridine []. This reaction proceeds at low temperatures and requires purification of the crude product, typically through distillation, to obtain pure 2-PyrNTf2. []

Q3: Can you provide an example of how 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is used in total synthesis?

A3: In the first total synthesis of (±)-Saudin, 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine was crucial for generating a sterically hindered enol triflate []. This enol triflate was subsequently used in a Stille coupling reaction to introduce a furyl group, highlighting the reagent's utility in complex molecule synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)